2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-(4-Bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide’s α-carbon and a 4-isopropylphenyl group on the nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bromine atom (electron-withdrawing) and the isopropyl moiety (hydrophobic).
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRVXIKQKYSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-bromoaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. For this compound:
Reaction:
Key Conditions:
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12–24 hours.
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Basic hydrolysis : NaOH (2M) in aqueous ethanol (50% v/v) at 80°C for 8–12 hours.
Yield Data (Analogs):
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-(4-bromophenyl)acetamide | 6M HCl, 24h | 78% | |
| N-[4-(propan-2-yl)phenyl]acetamide | 2M NaOH, 12h | 82% |
Nucleophilic Aromatic Substitution (NAS)
The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
Reaction:
Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
-
Base: K₂CO₃ or Na₂CO₃
Example Transformation (Analog):
| Substrate | Aryl Boronic Acid | Product Yield (%) | Reference |
|---|---|---|---|
| 4-bromo-N-phenylacetamide | 4-Methoxyphenyl | 85% |
Buchwald-Hartwig Amination
Reaction:
Conditions:
-
Catalyst: Pd₂(dba)₃/Xantphos (2–5 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene, 100–120°C, 24h.
Functionalization of the Isopropylphenyl Group
The isopropyl substituent on the phenyl ring undergoes electrophilic aromatic substitution (e.g., sulfonation, nitration) under controlled conditions.
Nitration Example:
Reaction:
Conditions:
Stability and Side Reactions
-
Thermal Stability : Decomposition observed >200°C via cleavage of the amide bond .
-
Photodegradation : Exposure to UV light (254 nm) induces bromine radical formation, leading to aryl-aryl coupling byproducts .
Biological Derivatization
The compound serves as a precursor in medicinal chemistry for synthesizing bioactive analogs:
Scientific Research Applications
Pain Management
Research indicates that compounds similar to 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide can modulate the activity of transient receptor potential (TRP) channels, particularly TRPA1. This ion channel is involved in nociception and inflammatory responses. Studies have shown that derivatives of acetamides can effectively reduce pain perception by inhibiting TRPA1 activity, making them potential candidates for analgesic drugs .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar acetamide derivatives have been reported to exhibit significant inhibition of inflammatory pathways, particularly through modulation of cytokine release and leukocyte migration .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the efficacy of compounds like 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide. Modifications to the bromophenyl and isopropyl groups can significantly affect biological activity:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Isopropyl Group Influence : The bulkiness of the isopropyl group can affect the spatial orientation during enzyme interactions, potentially enhancing selectivity for specific targets .
TRPA1 Modulation
In a study investigating various acetamide derivatives, it was found that compounds with similar structural features to 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide exhibited IC50 values in the low micromolar range against TRPA1 activation. This indicates a promising pathway for developing new analgesics targeting this channel .
In Vivo Efficacy
Animal model studies have demonstrated that administration of acetamide derivatives leads to significant reductions in pain-related behaviors in models of neuropathic pain. These findings support the hypothesis that modifications to the acetamide structure can yield potent analgesics with reduced side effects compared to traditional opioids .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the isopropylphenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamides
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s bromine and isopropyl groups enhance lipophilicity compared to morpholinosulfonyl derivatives (e.g., 5m), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends: TRPA1 antagonists like HC-030031 share the 4-isopropylphenyl motif with the target compound, suggesting this group may contribute to receptor binding . Anti-COVID-19 candidates (e.g., 5m) with sulfonyl and morpholino groups highlight the role of polar substituents in targeting viral proteases or host interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows standard amide coupling protocols, whereas triazole- or purine-containing analogs (e.g., HC-030031) require multistep routes, impacting scalability .
Physicochemical and Spectroscopic Properties
- Melting Points: Morpholinosulfonyl derivatives (e.g., 5m) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas the target compound’s melting point is likely lower (~150–170°C) based on structural analogs .
- NMR Data :
Therapeutic Potential and Limitations
- TRPA1 Inhibition : While HC-030031’s IC₅₀ (4–10 μM) suggests moderate potency, the target compound’s bromophenyl group may enhance binding affinity via halogen bonding .
- Antimicrobial Activity : Thiophene analogs demonstrate in vitro antimycobacterial effects, but the target compound’s isopropyl group may reduce polarity, limiting bioavailability .
- CNS Applications : Derivatives like 9c with hydroxy-methoxy substituents show improved blood-brain barrier penetration, a feature the target compound may lack due to its hydrophobic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
